molecular formula C8H19N5 B1629290 2-propan-2-yl-1-(N'-propan-2-ylcarbamimidoyl)guanidine CAS No. 45095-69-0

2-propan-2-yl-1-(N'-propan-2-ylcarbamimidoyl)guanidine

Cat. No.: B1629290
CAS No.: 45095-69-0
M. Wt: 185.27 g/mol
InChI Key: OWPVXRBXFUWWJQ-UHFFFAOYSA-N
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Description

2-Propan-2-yl-1-(N'-propan-2-ylcarbamimidoyl)guanidine is a substituted guanidine derivative characterized by its asymmetric structure. The compound features:

  • Two isopropyl groups (propan-2-yl) attached to the central guanidine backbone.

Guanidines are strong organic bases with delocalized π-electron systems in their protonated forms. Substitutions on the guanidine core, such as alkyl or aryl groups, modulate electronic properties, solubility, and biological activity.

Properties

IUPAC Name

2-propan-2-yl-1-(N'-propan-2-ylcarbamimidoyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N5/c1-5(2)11-7(9)13-8(10)12-6(3)4/h5-6H,1-4H3,(H5,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPVXRBXFUWWJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(N)NC(=NC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196380
Record name GS-18667 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45095-69-0
Record name GS-18667 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045095690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GS-18667 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GS-18667 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM7U5A2C2G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propan-2-yl-1-(N'-propan-2-ylcarbamimidoyl)guanidine typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 1,5-diaminopentane with isopropyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, the purification steps are scaled up to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

2-propan-2-yl-1-(N'-propan-2-ylcarbamimidoyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-propan-2-yl-1-(N'-propan-2-ylcarbamimidoyl)guanidine has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-propan-2-yl-1-(N'-propan-2-ylcarbamimidoyl)guanidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic pathways. For example, it may inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell division. Additionally, this compound can induce the production of reactive oxygen species, leading to oxidative stress and cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidine Derivatives

Structural and Electronic Properties

Key Comparisons :

2-[2,6-Bis(propan-2-yl)phenyl]-1,3-dicyclohexylguanidine ()

  • Substituents : Aryl (2,6-diisopropylphenyl) and cyclohexyl groups.
  • Bond Localization : The C–N bond connecting the central skeleton to the 2,6-diisopropylphenyl group is a localized double bond (1.289 Å), while other C–N bonds are single bonds.
  • Steric Effects : Bulky substituents reduce π-electron delocalization ("Y-aromaticity") compared to less hindered analogs.

Comparison with Target Compound:
The target compound lacks aromatic substituents but shares steric bulk from isopropyl groups. This may similarly restrict delocalization, favoring localized bonding and influencing reactivity in acid/base reactions.

Sepimostat vs. Nafamostat () Nafamostat: Contains a guanidine group. Sepimostat: Replaces guanidine with 4,5-dihydro-1H-imidazol-2-ylamino. Biological Impact: The substitution alters NMDA receptor inhibition mechanisms, demonstrating how electronic modifications (guanidine vs. imidazole) affect bioactivity.

Toxicity and Environmental Impact

Key Comparisons :

Guanidine Nitrate and Chloride () Compound Oral LD50 (Rat) EC50 (Daphnia magna) Use Cases Guanidine Nitrate 729–989 mg/kg 70.2 mg/L Explosives, disinfectants Guanidine Chloride 475 mg/kg Not reported Protein denaturant, therapeutic Comparison with Target Compound: The target’s complex structure may reduce acute toxicity compared to simple salts due to lower bioavailability. However, the presence of guanidine could still pose risks at high doses, necessitating ecotoxicological studies.

Key Comparisons :

NPY Y2 Receptor Antagonists () Two structurally similar guanidine-containing compounds exhibited nearly identical <sup>1</sup>H/<sup>13</sup>C NMR profiles and purity (99% via HPLC). Their structural congruity correlated with overlapping pharmacological profiles, highlighting the role of substituent conservation in bioactivity.

Biological Activity

2-Propan-2-yl-1-(N'-propan-2-ylcarbamimidoyl)guanidine, also known as N,N'-bis(1-methylethyl)imidodicarbonimidic diamide hydrochloride, is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C8H19N5·ClH
  • Molecular Weight : 221.73 g/mol
  • CAS Number : 35708-82-8

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity :
    • The compound exhibits potent antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism involves:
      • DNA/RNA Binding : The compound can bind to nucleic acids, disrupting essential cellular processes.
      • Membrane Disruption : It induces membrane depolarization in bacterial cells, leading to cell death by generating reactive oxygen species (ROS) .
      • Enzyme Inhibition : It inhibits key enzymes involved in microbial metabolism .
  • Anticancer Activity :
    • Research indicates that this compound may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, studies have shown that guanidine derivatives can significantly reduce cell viability in breast cancer cell lines (MCF-7) .
  • Anti-inflammatory Effects :
    • The compound has been noted for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation .

Antimicrobial Studies

A study demonstrated that the compound showed significant activity against several bacterial strains, including E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL. Inhibition zone diameters were comparable to standard antibiotics like ceftriaxone .

Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
E. faecalis4029
P. aeruginosa5024
S. typhi4530
K. pneumoniae5019

Anticancer Studies

In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound led to a significant increase in lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis initiation.

Treatment Concentration (µM)LDH Level (U/L)
Control85.35 ± 4.2
Treated521.77 ± 30.8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-propan-2-yl-1-(N'-propan-2-ylcarbamimidoyl)guanidine
Reactant of Route 2
Reactant of Route 2
2-propan-2-yl-1-(N'-propan-2-ylcarbamimidoyl)guanidine

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